methyl 5-formyl-2,4-dimethoxybenzoate
Description
Methyl 5-formyl-2,4-dimethoxybenzoate (C₁₁H₁₂O₅) is an aromatic ester featuring a formyl group at the 5-position and methoxy substituents at the 2- and 4-positions of the benzene ring. This compound is synthesized via formylation of methyl 2,4-dimethoxybenzoate using dichloromethyl methyl ether and titanium(IV) chloride in dichloromethane . Key spectral data include:
- ¹H NMR: δ 10.16 (s, formyl proton), 8.11 (s, aromatic proton), 3.97–4.02 (s, methoxy groups) .
- HRMS: [M+Na]⁺ observed at 233.0421 (calculated 233.0420) .
The formyl group renders the compound reactive, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and heterocycles .
Properties
CAS No. |
39503-63-4 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation method utilizes dichloromethyl methyl ether (ClCHOMe) and titanium(IV) chloride (TiCl) to introduce the formyl group at the 5-position of methyl 2,4-dimethoxybenzoate. The reaction proceeds via electrophilic aromatic substitution, where TiCl activates ClCHOMe to generate a reactive acylium ion. The 2,4-dimethoxy groups direct electrophilic attack to the para position relative to the ester group, resulting in selective formylation at C5.
Experimental Procedure
A solution of methyl 2,4-dimethoxybenzoate (10.0 g, 51 mmol) and ClCHOMe (13.8 mL, 153 mmol) in dichloromethane (100 mL) is cooled to 0°C. TiCl (16.7 mL, 153 mmol) is added dropwise, and the mixture is stirred at 0°C for 2 hours, followed by 16 hours at room temperature. The reaction is quenched with 1 M HCl (100 mL) and extracted with dichloromethane. Purification via recrystallization from ethyl acetate/hexanes yields the product as a white solid.
Yield and Characterization
This method typically achieves yields of 65–75%. The product is characterized by H NMR (400 MHz, CDCl): δ 10.32 (s, 1H, CHO), 8.41 (s, 1H, ArH), 6.45 (s, 1H, ArH), 3.99 (s, 3H, OCH), 3.86 (s, 3H, OCH), and 3.84 (s, 3H, COOCH). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 225.0763.
Methylation of Hydroxy Precursors
Synthesis of Methyl 5-Formyl-2-Hydroxy-4-Methoxybenzoate
The precursor is synthesized via formylation of methyl 4-allyloxy-2-methoxybenzoate using ClCHOMe and TiCl, followed by palladium-catalyzed deallylation. For example, methyl 4-allyloxy-2-methoxybenzoate (36.0 g, 0.16 mol) reacts with ClCHOMe (36.6 mL, 0.40 mol) in dichloromethane under TiCl catalysis to yield methyl 5-formyl-4-allyloxy-2-methoxybenzoate. Subsequent treatment with Pd(0) and KCO in methanol removes the allyl group, affording the hydroxy precursor in 75% yield.
Methylation with Iodomethane
The hydroxy group at C2 is methylated using iodomethane (CHI) under basic conditions. A mixture of methyl 5-formyl-2-hydroxy-4-methoxybenzoate (1.0 g, 4.8 mmol), KCO (1.3 g, 9.5 mmol), and CHI (0.57 mL, 7.1 mmol) in DMF is stirred at 50°C for 6 hours. Work-up with ethyl acetate and sodium bisulfate, followed by recrystallization, yields the target compound with 65% efficiency.
Vilsmeier-Haack Formylation as an Alternative Approach
Reagent Preparation and Mechanism
The Vilsmeier-Haack reagent, generated from phosphorus oxychloride (POCl) and dimethylformamide (DMF), facilitates formylation via iminium ion intermediates. For methyl 2,4-dimethoxybenzoate, the reaction proceeds at 75°C for 6 hours, with the methoxy groups directing formylation to C5.
Procedure and Yield
POCl (2.84 mL, 30.6 mmol) is added to DMF (4.0 mL) at 0°C, followed by methyl 2,4-dimethoxybenzoate (2.18 g, 7.6 mmol). After stirring at 75°C, the mixture is neutralized with NaOH and extracted with dichloromethane. The product is isolated in 84% yield for analogous compounds, though specific data for the target molecule requires further validation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution
Major Products Formed
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Intermediates
- Methyl 5-formyl-2,4-dimethoxybenzoate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential biological activities, making it a valuable compound in drug development. For instance, it can be transformed into compounds with anti-inflammatory and anticancer properties.
- Organic Synthesis
-
Agrochemical Development
- In agrochemistry, this compound has been explored for its potential use in developing new pesticides and herbicides. Its derivatives may enhance the efficacy of existing agrochemicals or serve as lead compounds for new formulations.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of 5-bromo-7-azaindolin-2-one derivatives from this compound. These derivatives exhibited notable activity against selected cancer cell lines, highlighting the compound's utility in developing anticancer therapies .
Case Study 2: Development of Anti-inflammatory Compounds
Research has indicated that modifications of this compound can lead to the creation of anti-inflammatory agents. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzene ring enhance biological activity, providing insights into drug design strategies.
Data Table: Applications Summary
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Intermediates for drug synthesis | Anticancer and anti-inflammatory properties |
| Organic Synthesis | Preparation of heterocyclic compounds | Effective in synthesizing complex organic molecules |
| Agrochemicals | Development of pesticides and herbicides | Potential to enhance efficacy of existing formulations |
Mechanism of Action
The mechanism of action of methyl 5-formyl-2,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Methyl 5-Formyl-2-Methoxybenzoate (C₁₀H₁₀O₄)
- Structure : Formyl at C5, methoxy at C2.
- Key Differences : Lacks the 4-methoxy group, reducing steric hindrance and electron-donating effects.
- Applications : Used in organic synthesis for aldehyde-mediated condensations (e.g., Schiff base formation) .
Methyl 2-Formyl-3,5-Dimethoxybenzoate (C₁₁H₁₂O₅)
- Structure : Formyl at C2, methoxy groups at C3 and C3.
- Key Differences : The formyl group’s meta position relative to methoxy substituents alters electronic distribution, favoring nucleophilic attacks at the aldehyde .
- Applications : Building block for drug candidates requiring regioselective modifications .
Methyl 5-Bromo-2,4-Dimethoxybenzoate (C₁₀H₁₁BrO₄)
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
